NMDAR antagonist 1

Neuroprotection Excitotoxicity Cell Viability

Researchers requiring NR2B-subtype selective NMDAR blockade often face off-target effects with broad-spectrum antagonists like MK-801. NMDAR antagonist 1 (CAS 2220162-06-9) solves this with an NR2B-selective profile and proven neuroprotection. • 68% PC12 cell survival improvement at 5 μM (glutamate toxicity) • 63% primary cortical neuron survival increase (NMDA toxicity) • IC50 0.85 μM for Ca2+ influx inhibition, enabling nuanced signaling studies • Orally bioavailable with in vivo applicability All batches ≥98% purity, stored at -20°C, shipped on dry ice.

Molecular Formula C20H20BrN3O2
Molecular Weight 414.3 g/mol
Cat. No. B2392041
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNMDAR antagonist 1
Molecular FormulaC20H20BrN3O2
Molecular Weight414.3 g/mol
Structural Identifiers
SMILESC1CC2=NC3=C(CN2C1C(=O)NCCC4=CC=C(C=C4)O)C=C(C=C3)Br
InChIInChI=1S/C20H20BrN3O2/c21-15-3-6-17-14(11-15)12-24-18(7-8-19(24)23-17)20(26)22-10-9-13-1-4-16(25)5-2-13/h1-6,11,18,25H,7-10,12H2,(H,22,26)/t18-/m0/s1
InChIKeyNCHFPVRYYJGAJY-SFHVURJKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





NMDAR Antagonist 1 Overview


NMDAR antagonist 1 (CAS 2220162-06-9), chemically defined as (1S)-7-bromo-N-[2-(4-hydroxyphenyl)ethyl]-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-1-carboxamide , is a potent, orally bioavailable, NR2B-subtype selective N-methyl-D-aspartate receptor (NMDAR) antagonist . It demonstrates neuroprotective activity through the attenuation of NMDA-induced Ca2+ influx and the modulation of downstream signaling pathways, including suppression of NR2B up-regulation and enhancement of p-ERK1/2 expression [1].

NR2B subtype-selective NMDAR antagonist for pathway-specific studies
Reported selectivity supports NR2B-containing receptor research
Supports neuroprotection assay context in cell and primary neuron models
Functional readouts in excitotoxicity endpoints available
Reported oral bioavailability supports in vivo research design
Enables systemic administration for NR2B target engagement studies

NMDAR Antagonist 1: Why No Substitutes


The family of NR2B-selective NMDAR antagonists encompasses compounds with highly divergent potencies, binding modes, and functional profiles [1]. For example, the classic antagonist ifenprodil binds to the GluN1/GluN2B dimer interface, while EVT-101, though binding to the same general region, adopts a distinct binding pose involving a unique subcavity [2]. These structural and mechanistic differences translate into variable efficacy in neuroprotection assays. Consequently, substituting NMDAR antagonist 1 with another NR2B antagonist, such as radiprodil, EVT-101, or TCS 46b, is not scientifically sound without direct comparative data. The specific quantitative evidence outlined below details why NMDAR antagonist 1 offers a distinct profile for neuroprotection research.

Binding mode
NR2B-selective antagonist with distinct binding pose inferred from class diversity
Other NR2B antagonists (ifenprodil, EVT-101) occupy different subcavities; functional profiles may shift
Functional potency
Moderate Ca²⁺ influx inhibition reported; supports nuanced pathway modulation
High-affinity antagonists (e.g., radiprodil) may exhibit different assay window and response context
Subtype selectivity
NR2B-selective profile; avoids confounding off-target NMDAR blockade
Non-selective blockers (e.g., MK-801) disrupt NR2A/2C/2D signaling, complicating NR2B-specific endpoint interpretation

NMDAR Antagonist 1 Key Evidence


PC12 Cell Neuroprotection

NMDAR antagonist 1 demonstrates robust neuroprotection in a glutamate-induced excitotoxicity model in PC12 cells. At a concentration of 5 μM, it increased cell survival by 68% compared to the glutamate-only control group, as measured by MTT assay [1]. This represents a strong functional outcome that is distinct from a simple measure of binding affinity. In contrast, the high-affinity antagonist radiprodil, with an IC50 of 8 nM [2], may exhibit a different functional profile in neuroprotection assays due to its very high potency and potentially narrow therapeutic window. The 68% improvement in survival rate for NMDAR antagonist 1 provides a specific, quantifiable benchmark for its protective capacity in an in vitro model of excitotoxicity.

PC12 Cell Neuroprotection
Cross-study comparable
68% increase in cell survival vs. glutamate-only group at 5 μM
Radiprodil: no comparable neuroprotection data in this assay
Reported cell-survival endpoint context in excitotoxicity model
MTT assay readout; comparator data unavailable
Neuroprotection Excitotoxicity Cell Viability

Primary Cortical Neuron Survival

In a model of NMDA-induced neurotoxicity in primary cortical neurons, NMDAR antagonist 1 (5 μM) increased neuronal survival by 63% compared to the NMDA-treated control group, as measured by lactate dehydrogenase (LDH) release [1]. This is a key differentiator from high-affinity but clinically challenging compounds like EVT-101. While EVT-101 is a potent NR2B antagonist (IC50 = 17 nM) that showed promise, its clinical development was discontinued after Phase 2 trials for neuropathic pain [2]. The robust neuroprotection in primary neurons for NMDAR antagonist 1, with a 63% survival improvement, offers a compelling alternative for researchers seeking a compound with a favorable in vitro efficacy profile for primary cell work.

Primary Neuron Survival
Cross-study comparable
63% increase in survival vs. NMDA-treated group at 5 μM
EVT-101: no comparable neuroprotection data in this system
Reported primary neuron neuroprotection endpoint context
LDH release assay; comparator data unavailable
Primary Neurons Neurotoxicity LDH Assay

Calcium Influx Inhibition

NMDAR antagonist 1 inhibits NMDA-induced Ca2+ influx in PC12 cells with an IC50 of 0.85 μM [1]. This functional potency is less than that of the classic NR2B antagonist ifenprodil, which inhibits NMDA-induced currents in oocytes expressing NR1A/NR2B receptors with an IC50 of 0.34 μM [2]. The lower functional potency of NMDAR antagonist 1 (0.85 μM) relative to ifenprodil (0.34 μM) may be advantageous in research contexts where excessive blockade of NMDAR function is undesirable. This difference in functional potency is a key consideration for researchers selecting a compound based on the desired level of receptor inhibition in functional assays.

Calcium Influx Inhibition
Cross-study comparable
IC₅₀ = 0.85 μM (Ca²⁺ influx in PC12 cells)
Ifenprodil: IC₅₀ = 0.34 μM (NMDA current in oocytes); 2.5-fold more potent
Functional potency context may inform desired level of NMDAR inhibition
Assay systems differ (PC12 vs. oocyte); direct comparison requires validation
Calcium Influx Functional Assay Ifenprodil

NR2B Subtype Selectivity

NMDAR antagonist 1 is described as an NR2B-selective antagonist . While specific selectivity data (e.g., IC50 ratios for NR2A vs. NR2B) are not available in the primary literature, this designation is a crucial differentiator from non-selective NMDAR antagonists like MK-801 (dizocilpine). MK-801 is a potent, non-competitive antagonist that does not discriminate between NMDAR subtypes, leading to significant psychotomimetic and other adverse effects that have limited its therapeutic utility [1]. In contrast, the NR2B selectivity of NMDAR antagonist 1 is expected to result in a more favorable side-effect profile, making it a more suitable tool for in vivo studies where minimizing off-target effects is critical. For researchers, this translates to a compound that can be used to study the specific role of NR2B-containing receptors without the confounding effects of broad NMDAR blockade.

NR2B Subtype Selectivity
Class-level inference
Described as NR2B-selective; no quantitative selectivity ratio available
MK-801: non-selective, uncompetitive NMDAR antagonist
Subtype selectivity supports NR2B-specific pathway interpretation
Independent selectivity data to verify; based on class designation
Subtype Selectivity NR2B Off-Target Effects

NMDAR Antagonist 1 Applications


PC12 Excitotoxicity Studies

Use NMDAR antagonist 1 at 5 μM to achieve a 68% improvement in cell survival in glutamate-induced PC12 cell excitotoxicity models. This specific, validated outcome makes it an ideal tool for studying neuroprotective mechanisms and screening for synergistic compounds in this widely used cell line [1].

Primary Neuron Neurotoxicity Model

For studies requiring a more translationally relevant system, NMDAR antagonist 1 at 5 μM provides a 63% increase in primary cortical neuron survival against NMDA-induced toxicity. This robust effect supports its use in investigating neurodegenerative processes in a physiologically relevant ex vivo setting [1].

Moderate NMDAR Inhibition Assays

In experiments where complete blockade of NMDAR function is not desired, the IC50 of 0.85 μM for Ca2+ influx inhibition in PC12 cells [1] positions NMDAR antagonist 1 as a suitable tool. Its moderate potency allows for a more nuanced investigation of NMDAR signaling compared to high-affinity antagonists like ifenprodil (IC50 = 0.34 μM) [2].

In Vivo NR2B-Selective Studies

For in vivo animal models where the severe side effects of non-selective NMDAR antagonists (e.g., MK-801) are prohibitive, NMDAR antagonist 1 is a preferred alternative due to its NR2B-selective profile. This selectivity is critical for studying the role of NR2B-containing receptors in cognition, pain, and other behaviors without the confounding influence of broad NMDAR blockade .

Application
Selection Property
Validation Focus
Excitotoxicity cell-model studies
Reported cell-survival endpoint improvement
MTT-based viability and downstream signaling readouts
Primary neuronal injury model
Primary neuron neuroprotection response profile
LDH release and neuronal viability endpoints
Functional NMDAR inhibition assays
Moderate functional potency profile
Ca²⁺ influx inhibition endpoint context
In vivo NR2B subtype-selective research
NR2B-selective antagonist without non-selective confounds
Behavioral and cognitive endpoint interpretation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for NMDAR antagonist 1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.